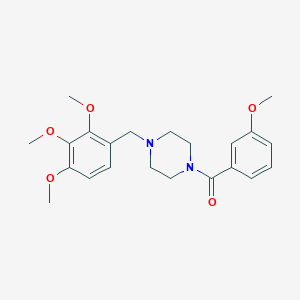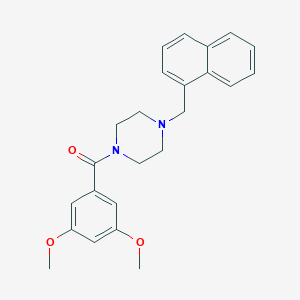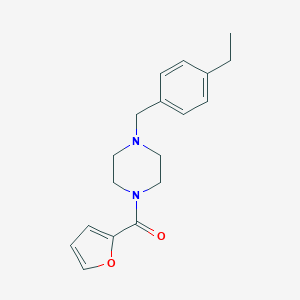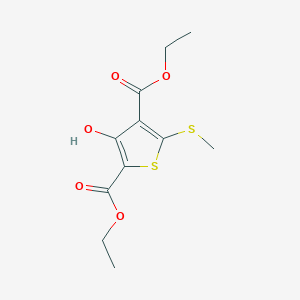
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMST is a thiophene derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate is not fully understood, but studies have shown that it interacts with cellular targets, including enzymes and receptors. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to inhibit the activity of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to interact with receptors, including the adenosine A3 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to induce cell death in cancer cells by inhibiting the activity of enzymes involved in cell proliferation and survival. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential applications in various scientific research fields. However, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate also has some limitations, including its instability under acidic conditions and its low solubility in water.
Zukünftige Richtungen
There are several future directions for the research on Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, including the synthesis of new derivatives with improved properties and the study of its potential applications in other scientific research fields. The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate derivatives with improved solubility and stability could enhance its potential applications in medicinal chemistry and material science. The study of its potential applications in other scientific research fields, including environmental science and energy storage, could also be explored.
Synthesemethoden
The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been achieved by different methods, including the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carbaldehyde in the presence of a base or a catalyst. Another method involves the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carboxylic acid in the presence of a dehydrating agent. The yield of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate using these methods ranges from 45% to 80%.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has potential applications in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been studied for its anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a building block for the synthesis of new drugs. In material science, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been used as a precursor for the synthesis of thiophene-based polymers, which have potential applications in organic electronics. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a dopant for the synthesis of conducting polymers.
Eigenschaften
Produktname |
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate |
|---|---|
Molekularformel |
C11H14O5S2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
diethyl 3-hydroxy-5-methylsulfanylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C11H14O5S2/c1-4-15-9(13)6-7(12)8(10(14)16-5-2)18-11(6)17-3/h12H,4-5H2,1-3H3 |
InChI-Schlüssel |
KTJAKAXEDBGSJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)
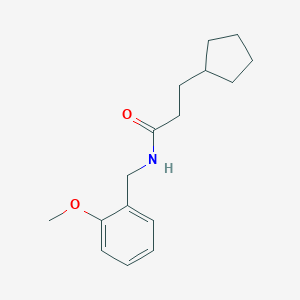
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)
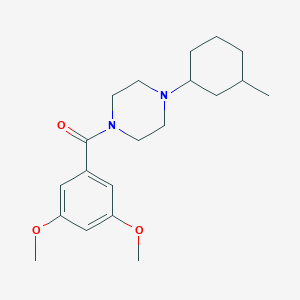
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
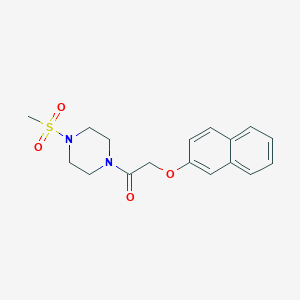
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)
